Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.:
Cat. No.: VC10434185
Molecular Formula: C17H17BrN2O3S
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrN2O3S |
|---|---|
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | methyl 2-[(5-bromopyridine-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H17BrN2O3S/c1-9-3-4-12-13(5-9)24-16(14(12)17(22)23-2)20-15(21)10-6-11(18)8-19-7-10/h6-9H,3-5H2,1-2H3,(H,20,21) |
| Standard InChI Key | YQQROXJEBNRREF-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CN=C3)Br |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CN=C3)Br |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the benzothiophene core and the introduction of the bromopyridine moiety. Common methods may involve condensation reactions or coupling reactions to attach the carbonyl group to the amino group.
Potential Synthesis Route:
-
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
-
Introduction of Bromopyridine Moiety: This step may involve a coupling reaction to attach the bromopyridine carbonyl group to the amino group on the benzothiophene ring.
Biological Activities and Applications
Compounds with similar structures, such as those containing bromopyridine moieties, have been investigated for their antimicrobial and anticancer properties. The mechanism of action often involves interaction with specific biological receptors or enzymes, where the bromopyridine group may enhance bioactivity.
| Potential Biological Activities | Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial enzymes or receptors |
| Anticancer | Inhibition of cancer cell growth through enzyme or receptor interaction |
Comparison with Similar Compounds
Similar compounds, like methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, have been studied for their medicinal properties. These compounds share structural features such as the bromopyridine moiety but differ in their ring systems.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | C15H13BrN2O3S | Cyclopenta[b]thiophene ring |
| Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate | C18H14BrN3O3 | Quinoline core |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume